molecular formula C21H22N4O4S2 B3296828 2-methoxy-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5-methylbenzene-1-sulfonamide CAS No. 894027-65-7

2-methoxy-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5-methylbenzene-1-sulfonamide

Cat. No.: B3296828
CAS No.: 894027-65-7
M. Wt: 458.6 g/mol
InChI Key: JMIQAIDEWGXGGE-UHFFFAOYSA-N
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Description

The compound 2-methoxy-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5-methylbenzene-1-sulfonamide features a fused triazolothiazole heterocyclic core substituted with a 4-methoxyphenyl group at position 2. This core is linked via an ethyl chain to a benzene sulfonamide moiety bearing methoxy (position 2) and methyl (position 5) substituents.

Synthetic routes for analogous triazolothiazoles involve photolysis of sulfilimines (e.g., ) or multi-step reactions starting from hydrazinecarbothioamides (e.g., ). However, the inclusion of the sulfonamide group in the target compound likely necessitates specialized coupling steps, such as nucleophilic substitution or sulfonylation reactions.

Properties

IUPAC Name

2-methoxy-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S2/c1-14-4-9-18(29-3)19(12-14)31(26,27)22-11-10-16-13-30-21-23-20(24-25(16)21)15-5-7-17(28-2)8-6-15/h4-9,12-13,22H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIQAIDEWGXGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5-methylbenzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazolo-Thiazole Core: This step involves the cyclization of appropriate precursors to form the triazolo-thiazole core. The reaction conditions often include the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction. This step may require the use of a catalyst such as palladium on carbon and a suitable solvent like ethanol.

    Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This is typically achieved through the reaction of the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination, typically in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-methoxy-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5-methylbenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-methoxy-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes such as cyclooxygenase, which is involved in the inflammatory response, or receptors such as the estrogen receptor, which is implicated in certain cancers. The compound may exert its effects by inhibiting the activity of these targets, thereby modulating the associated biological pathways.

Comparison with Similar Compounds

Physicochemical and Pharmacological Insights

Solubility and Stability

  • The sulfonamide group in the target compound likely improves water solubility compared to methylthio-substituted analogues (e.g., 7a, 7b) .
  • Tautomerism observed in triazole-thiones () is absent in the target due to the stable sulfonamide moiety, reducing metabolic degradation risks .

Tabulated Comparison

Compound Name / ID Core Structure Key Substituents Synthesis Method Notable Properties
Target Compound Triazolo[3,2-b]thiazole Sulfonamide, methoxy, methyl Multi-step coupling High polarity, stable
7a () Triazolo[3,2-b]benzothiazole Methylthio Photolysis of sulfilimines Low solubility, tautomerism-free
Compounds 7–9 () 1,2,4-Triazole Sulfonylphenyl, difluorophenyl Alkaline cyclization Tautomerism (thione form)
Metsulfuron methyl () Sulfonylurea Triazine, benzoate Friedel-Crafts alkylation Herbicidal activity

Biological Activity

2-Methoxy-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer, anti-inflammatory, and antimicrobial applications. The unique structure of this compound includes a triazolo-thiazole moiety, a methoxyphenyl group, and a sulfonamide group which contribute to its diverse biological activities.

Synthesis and Structure

The synthesis of this compound typically involves several steps:

  • Formation of the Triazolo-Thiazole Core : This involves cyclization reactions using appropriate precursors under basic conditions.
  • Attachment of the Methoxyphenyl Group : This is achieved through nucleophilic substitution reactions.
  • Final Coupling : The sulfonamide group is introduced via coupling reactions.

The IUPAC name for this compound is 2-methoxy-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-5-methylbenzenesulfonamide.

Anticancer Activity

Recent studies have indicated that compounds containing triazole and thiazole moieties exhibit significant anticancer properties. For instance:

  • In vitro Studies : Various derivatives have shown selective cytotoxicity against multiple cancer cell lines. Notably, compounds with a thiazole fragment linked to a triazole core have demonstrated moderate to high activity against leukemia and melanoma cell lines ( ).
    CompoundCancer TypeCell LineLog GI50
    25ColonKM12-5.43
    MelanomaSK-MEL-5-5.55
    BreastMDA-MB-468-5.70

The mechanism of action for this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation pathways.
  • Receptor Modulation : It can act on various receptors such as cyclooxygenase and estrogen receptors to modulate cellular responses.

Case Studies

Several case studies have explored the biological activities of similar compounds:

  • Triazole Derivatives : A study highlighted that certain triazole derivatives showed promising anticancer activity against melanoma and breast cancer cells ( ).
    • These compounds were evaluated using the National Cancer Institute's NCI60 cell line panel.
    • Results indicated selective growth inhibition in specific cancer types.
  • Thiazole Compounds : Another research focused on mercapto-substituted triazoles which exhibited chemopreventive effects ( ).
    • Such compounds are being explored for their potential as antiviral and anti-infective agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5-methylbenzene-1-sulfonamide
Reactant of Route 2
2-methoxy-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5-methylbenzene-1-sulfonamide

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